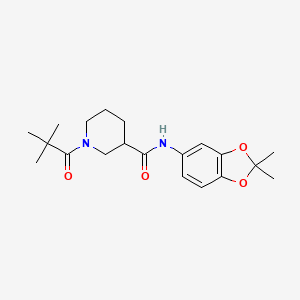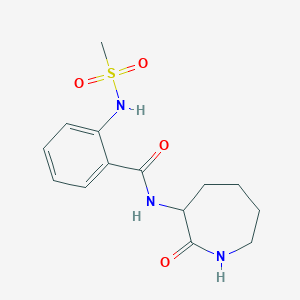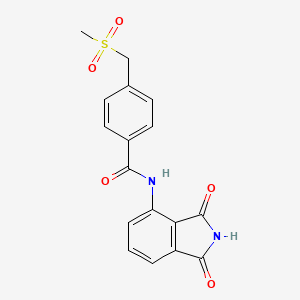
Benzyl 3-imidazol-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-imidazol-1-ylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of benzyl bromide and imidazole-1-carboxylic acid, and it has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Benzyl 3-imidazol-1-ylpropanoate has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It also has potential applications in cancer research as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Benzyl 3-imidazol-1-ylpropanoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also interferes with the synthesis of DNA and RNA, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Benzyl 3-imidazol-1-ylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It also has antifungal properties and has been shown to inhibit the growth of Candida albicans. In addition, it has anti-inflammatory properties and has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl 3-imidazol-1-ylpropanoate in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Benzyl 3-imidazol-1-ylpropanoate. One area of research could be to investigate its potential as a novel antimicrobial agent. Another area of research could be to explore its potential as a therapeutic agent for cancer. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy.
Synthesis Methods
Benzyl 3-imidazol-1-ylpropanoate is synthesized by the reaction of benzyl bromide and imidazole-1-carboxylic acid. This reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and purification.
properties
IUPAC Name |
benzyl 3-imidazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(6-8-15-9-7-14-11-15)17-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXPBMVGNQJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)



![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)

![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7533808.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)